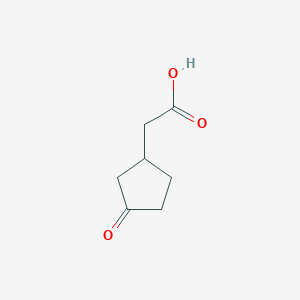
十四烷基琥珀酸酐
描述
Tetradecylsuccinic Anhydride (TDSA) is a synthetic organic compound with the molecular formula C18H32O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Anhydrides are somewhat less reactive than acid chlorides, but still readily react with most nucleophiles . The degree of surface substitution of CNC increased with the molar ratio of succinic anhydride to cellulose hydroxyl groups (SA:OH), as well as the reaction time .Molecular Structure Analysis
TDSA contains a total of 53 bonds; 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . Anhydrides are used in synthesis within the materials field .Physical And Chemical Properties Analysis
TDSA is a crystal with a white color . It has a molecular weight of 296.45 and a melting point of 75°C .科学研究应用
嘌呤糖基化中的保护基团
十四烷基琥珀酸酐已被研究用于保护 6-氨基嘌呤衍生物的外环胺。此过程涉及形成四甲基琥珀酰亚胺,这有助于在糖基化过程中进行区域化学控制,特别适用于 N9 位点受阻的 3-取代嘌呤。这种方法在某些核苷类似物及其相关化合物的合成中尤为重要 (Arico, Calhoun, Salandria, & McLaughlin, 2010).
环境问题和降解
尽管与十四烷基琥珀酸酐没有直接关系,但对四环素(一种抗生素)的研究揭示了对其环境影响和降解途径的担忧。这项研究具有相关性,因为它突出了与类似化合物(如十四烷基琥珀酸酐)相关的化学稳定性、环境持久性和降解的更广泛背景。例如,四环素在不同条件下的降解、对水生生物的影响以及细菌中耐药性的发展已得到广泛研究,提供了对类似化合物环境行为的见解 (Wang, Zhi, Zhou, He, & Zhang, 2018).
吸附和光催化降解
基于石墨烯的材料用于吸附和光催化降解四环素的研究提供了管理类似化合物潜在方法的见解。这些材料表现出显着的物理化学性质,使其能够有效地从水环境中去除四环素等抗生素。了解这些过程背后的原理和机制可适用于各种环境环境中十四烷基琥珀酸酐的管理或降解 (Minale, Gu, Guadie, Kabtamu, Li, & Wang, 2020).
水溶液中增强的吸附性能
研究甲醇改性生物炭对四环素的增强吸附性能提供了另一种管理此类化合物对环境影响的视角。生物炭的改性提高了吸附能力,这表明从废水或环境基质中去除类似化合物的潜在策略 (Jing, Wang, Liu, Wang, & Jiang, 2014).
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that anhydrides in general undergo nucleophilic attack on the carbonyl, followed by removal of the leaving group . This could potentially be a part of Tetradecylsuccinic Anhydride’s interaction with its targets, leading to changes in the target’s function or structure.
Biochemical Pathways
Succinic acid is produced through both the oxidative and the reductive branch of the TCA cycle
安全和危害
未来方向
TDSA has been used in the surface modification of cellulose nanocrystals (CNC) to obtain CNC with optimized surface and thermal properties . This illustrates the possibility of manufacturing thermally stable, succinylated, CNC by controlling the reaction conditions and the degree of esterification .
属性
IUPAC Name |
3-tetradecyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZECBEKZECEQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292835 | |
| Record name | Dihydro-3-tetradecyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylsuccinic Anhydride | |
CAS RN |
47165-57-1 | |
| Record name | Dihydro-3-tetradecyl-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 47165-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3-tetradecyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)









